molecular formula C21H13BrO5 B13825584 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-

Cat. No.: B13825584
M. Wt: 425.2 g/mol
InChI Key: RHFMMLOKHZFDBD-UHFFFAOYSA-N
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Description

The compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy- is a brominated derivative of fluorescein, a well-known xanthene dye. Fluorescein derivatives are characterized by a spirocyclic structure that can tautomerize between closed (lactone) and open (quinoid) forms, depending on pH and substituents . The addition of a bromomethyl group at position 5 distinguishes this compound from its parent structure, fluorescein (3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one), and imparts unique chemical and photophysical properties. Bromination typically introduces steric and electronic effects that alter reactivity, fluorescence, and applications in fields such as bioimaging, diagnostics, and materials science .

Properties

Molecular Formula

C21H13BrO5

Molecular Weight

425.2 g/mol

IUPAC Name

5-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C21H13BrO5/c22-10-11-1-4-14-17(7-11)21(27-20(14)25)15-5-2-12(23)8-18(15)26-19-9-13(24)3-6-16(19)21/h1-9,23-24H,10H2

InChI Key

RHFMMLOKHZFDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromomethyl-fluorescein can be synthesized through the bromination of fluorescein. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 5-bromomethyl-fluorescein follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-fluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a fluorescein derivative with an amine group .

Mechanism of Action

The mechanism of action of 5-bromomethyl-fluorescein involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength (around 492 nm) and emits light at a longer wavelength (around 515 nm) . This property makes it an excellent fluorescent probe for various applications. The molecular targets and pathways involved depend on the specific application, such as labeling proteins or nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a family of halogenated fluorescein derivatives. Key structural analogs include:

Compound Name Substituents Molecular Weight Key Properties/Applications
Fluorescein (3',6'-dihydroxyspiro[...]xanthen]-3-one) None 332.31 g/mol High fluorescence quantum yield; used in angiography and ORAC assays .
5-(Bromomethyl)-3',6'-dihydroxy- (Target) BrCH₂- at position 5 425.22 g/mol Enhanced reactivity for covalent conjugation; potential fluorescence quenching .
4',5'-Dibromofluorescein (C.I. 45370) Br at positions 4',5' 490.10 g/mol Red-shifted absorption; used in histology stains .
2',4',5',7'-Tetrabromofluorescein (Eosin Y) Br at positions 2',4',5',7' 691.86 g/mol Low fluorescence, high absorbance; staining and oxygen sensing .
2',4',5',7'-Tetraiodofluorescein (Erythrosine B) I at positions 2',4',5',7' 879.86 g/mol Food dye (red); fluorescence quenched due to heavy atom effect .
5-Aminofluorescein NH₂ at position 5 347.32 g/mol Conjugation-ready amine group; moderate fluorescence .
5-(Isothiocyanato)-3',6'-dihydroxy- (FITC derivative) N=C=S at position 5 389.38 g/mol Protein labeling; high reactivity with amines .

Photophysical Properties

  • Fluorescence Quenching : Heavy atoms (Br, I) promote intersystem crossing, reducing fluorescence intensity. For example, the target compound’s bromomethyl group may lower its quantum yield compared to fluorescein but enhance phosphorescence .
  • Absorption Shifts : Halogenation induces bathochromic shifts. Dibromo (C.I. 45370) and tetraiodo (Erythrosine B) derivatives absorb at ~515 nm and ~530 nm, respectively, versus fluorescein’s ~490 nm .
  • Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to polar substituents (e.g., –COOH in 6-carboxyfluorescein) .

Stability and Toxicity

  • Thermal Stability : Brominated compounds generally exhibit higher thermal stability than iodinated analogs, which may decompose under light .
  • Toxicity : Lead salts of tetrabromofluorescein (e.g., CAS 1326-05-2) are regulated due to heavy metal content, whereas the target compound’s toxicity profile remains understudied .

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-(bromomethyl)-3',6'-dihydroxy- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H16_{16}BrO4_{4}
  • Molecular Weight : 426.25 g/mol
  • CAS Number : 13473-26-2

The compound features a spiro structure that contributes to its unique biological properties. The presence of hydroxyl groups and bromomethyl substituents enhances its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research has indicated that compounds similar to Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of hydroxyl groups, which can donate hydrogen atoms to free radicals, thus neutralizing them.

StudyMethodResult
DPPH AssayIC50_{50} = 25 µg/mL (compared to ascorbic acid IC50_{50} = 15 µg/mL)
ABTS AssaySignificant reduction in ABTS radical cation formation

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various bacterial strains. The results suggest that it possesses moderate antibacterial activity.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus14
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating potential as an anticancer agent.

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)20
HeLa (cervical cancer)15
A549 (lung cancer)18

The proposed mechanism of action for the biological activity of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one involves the inhibition of key enzymes involved in oxidative stress and inflammation pathways. Additionally, its interaction with cellular receptors may lead to apoptosis in cancer cells.

Case Study 1: Antioxidant Effects in Vivo

A recent study investigated the in vivo antioxidant effects of the compound in a rat model subjected to oxidative stress. Results showed a significant decrease in malondialdehyde levels and an increase in superoxide dismutase activity, indicating enhanced antioxidant defense mechanisms.

Case Study 2: Anticancer Potential

In another study, the compound was tested in vivo using xenograft models of human tumors. Treatment resulted in a marked reduction in tumor size compared to controls, with minimal side effects observed.

Q & A

Q. What are the key synthetic routes for preparing 5-(bromomethyl)fluorescein (5-BMF), and what purification methods ensure high yield and purity?

Synthesis of 5-BMF typically involves bromination of fluorescein derivatives at the 5-position. A common approach is the reaction of fluorescein with bromomethylating agents (e.g., bromomethyl ethers) under acidic or Lewis acid-catalyzed conditions. For example, condensation reactions using resorcinol and phthalic anhydride derivatives, followed by selective bromination, are documented . Purification often employs column chromatography with silica gel or reverse-phase HPLC to isolate the product from unreacted starting materials and byproducts. Ensuring an inert atmosphere (e.g., nitrogen) during synthesis minimizes oxidation side reactions .

Q. How is 5-BMF characterized structurally, and which analytical techniques are essential for confirming its identity?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the bromomethyl group’s presence (δ ~4.3 ppm for CH2_2Br) and the spiro-xanthene backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 425.23 (C21_{21}H13_{13}BrO5_5) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 490 nm (fluorescein’s absorption maximum) .

Q. What are the primary research applications of 5-BMF in biochemical studies?

5-BMF is primarily used as a fluorescent probe for:

  • Biomolecule Labeling : The bromomethyl group reacts with nucleophiles (e.g., thiols or amines) in proteins, enabling covalent conjugation for fluorescence microscopy or flow cytometry .
  • Antioxidant Assays : Derivatives like fluorescein are used in oxygen radical absorbance capacity (ORAC) assays; 5-BMF’s stability under oxidative conditions makes it suitable for similar applications .

Advanced Questions

Q. How does the bromomethyl group in 5-BMF influence its reactivity compared to other fluorescein derivatives, and what strategies optimize its conjugation efficiency with biomolecules?

The bromomethyl group undergoes nucleophilic substitution (SN_N2) with thiols or amines, offering site-specific labeling advantages over isothiocyanate derivatives (e.g., FITC). However, hydrolysis in aqueous buffers can compete with conjugation. To optimize efficiency:

  • Use pH 8–9 buffers (e.g., borate or carbonate) to enhance nucleophilicity of target biomolecules.
  • Avoid prolonged storage in aqueous media; prepare 5-BMF solutions fresh in DMSO or DMF .
  • Monitor reaction kinetics via fluorescence quenching or HPLC to determine optimal conjugation time .

Q. What experimental factors contribute to variability in 5-BMF’s fluorescence quantum yield, and how can these be controlled in assay design?

Fluorescence intensity is sensitive to:

  • pH : Protonation of phenolic hydroxyl groups (pKa ~6.4) quenches fluorescence. Use buffered systems (pH 7–9) for maximal emission .
  • Solvent Polarity : Polar solvents stabilize the excited state, enhancing quantum yield. Avoid organic-aqueous mismatches in assay buffers .
  • Photobleaching : Minimize exposure to high-intensity light; incorporate antioxidants (e.g., ascorbate) in imaging protocols .

Q. How do researchers resolve contradictions in data when using 5-BMF as a fluorescent probe in complex biological matrices?

Common discrepancies arise from:

  • Non-specific Binding : Pre-block matrices with BSA or casein to reduce background noise .
  • Autofluorescence : Use spectral unmixing or control experiments with unlabeled samples to isolate 5-BMF signals .
  • Batch Variability : Standardize synthesis protocols and validate each batch via LC-MS and fluorescence calibration curves .

Q. What mechanistic insights explain the formation of byproducts during 5-BMF synthesis, and how can reaction conditions be modified to minimize them?

Byproducts like 5,6-dibromofluorescein or hydrolyzed intermediates arise from:

  • Over-bromination : Controlled stoichiometry of bromomethylating agents (1:1 molar ratio) and low temperatures (0–5°C) suppress di-substitution .
  • Hydrolysis : Anhydrous solvents (e.g., dry DMF) and inert atmospheres prevent water-mediated degradation of the bromomethyl group .
  • Column Chromatography : Gradient elution (hexane/ethyl acetate to methanol) separates byproducts effectively .

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